2-(4-Bromophenoxy)ethanimidamide
Overview
Description
2-(4-Bromophenoxy)ethanimidamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is characterized by the presence of a bromophenoxy group attached to an ethanimidamide moiety, giving it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethanimidamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethanimidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation: Products include oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the bromine atom replaced by hydrogen.
Scientific Research Applications
2-(4-Bromophenoxy)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethanimidamide involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The ethanimidamide moiety can interact with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)ethanimidamide
- 2-(4-Methoxyphenoxy)ethanimidamide
- 2-(3-Chlorophenoxy)ethanimidamide
Uniqueness
2-(4-Bromophenoxy)ethanimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that fluorine, methoxy, or chlorine substituents may not facilitate .
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGHKNUEBQRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574203 | |
Record name | (4-Bromophenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
777801-29-3 | |
Record name | (4-Bromophenoxy)ethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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